Cas no 712-50-5 (cyclohexyl(phenyl)methanone)

cyclohexyl(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Cyclohexyl(phenyl)methanone
- Benzoylcyclohexane~1,2,3,4,5,6-Hexahydrobenzophenone
- Cyclohexyl Phenyll Ketone
- Benzoylcyclohexane
- Cyclohexyl Phenyl Ketone
- Phenyl cyclohexyl ketone
- Cyclohexylphenylketone
- Benzoyl cyclohexane
- Methanone, cyclohexylphenyl-
- USAF KF-3
- Cyclohexylphenyl ketone
- KETONE, CYCLOHEXYL PHENYL
- Cyclohexyl-phenyl-methanone
- Benzophenone, 1,2,3,4,5,6-hexahydro-
- BMFYCFSWWDXEPB-UHFFFAOYSA-N
- 0NU53987V8
- cyclohexyl-phenylmethanone
- WLN: L6TJ AVR
- MFCD00001467
- CS-W016783
- Z104477736
- BRN 2046712
- Benzophenone,2,3,4,5,6-hexahydro-
- CHEMBL3188506
- NSC-818
- InChI=1/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- 4-07-00-01062 (Beilstein Handbook Reference)
- AKOS000120281
- FT-0624211
- NSC 818
- Cyclohexyl phenyl ketone, 98%
- DTXSID5048182
- cyclohexyl(phenyl);methanone
- SCHEMBL33443
- NCGC00257313-01
- NCGC00249618-01
- BMFYCFSWWDXEPB-UHFFFAOYSA-
- NS00005448
- 712-50-5
- EINECS 211-923-5
- AI3-11009
- EC 211-923-5
- EN300-20320
- A837127
- NSC818
- Tox21_303653
- HY-W016067
- SY049423
- DTXCID1028156
- AC-10377
- W-104529
- Cyclohexyl(phenyl)methanone #
- UNII-0NU53987V8
- CAS-712-50-5
- Q27237012
- Cyclohexylphenylmethanone;Benzoyl cyclohexane
- BBL027342
- STL373582
- cyclohexyl(phenyl)methanone
-
- MDL: MFCD00001467
- インチ: 1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- InChIKey: BMFYCFSWWDXEPB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
- BRN: 2046712
計算された属性
- せいみつぶんしりょう: 188.12000
- どういたいしつりょう: 188.120115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- ぶんしりょう: 188.26
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 薄い茶色のフレーク。
- 密度みつど: 0.9671 (rough estimate)
- ゆうかいてん: 55.0 to 59.0 deg-C
- ふってん: 168°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5435 (estimate)
- PSA: 17.07000
- LogP: 3.44960
- ようかいせい: まだ確定していません。
cyclohexyl(phenyl)methanone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
- RTECS番号:OB1760000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
cyclohexyl(phenyl)methanone 税関データ
- 税関コード:29143900
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
cyclohexyl(phenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C992145-250mg |
Cyclohexyl Phenyl Ketone |
712-50-5 | 250mg |
$ 58.00 | 2023-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031664-100g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 100g |
¥699 | 2024-05-22 | |
TRC | C992145-2500mg |
Cyclohexyl Phenyl Ketone |
712-50-5 | 2500mg |
$98.00 | 2023-05-18 | ||
AstaTech | 59162-100/G |
CYCLOHEXYL-PHENYL-METHANONE |
712-50-5 | 97% | 100g |
$185 | 2023-09-16 | |
TRC | C992145-2.5g |
Cyclohexyl Phenyl Ketone |
712-50-5 | 2.5g |
$ 98.00 | 2023-09-08 | ||
Chemenu | CM202496-1000g |
Cyclohexyl phenyl ketone |
712-50-5 | 95+% | 1000g |
$465 | 2021-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1345-500g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98.0%(GC) | 500g |
¥4190.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-25g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 25g |
¥389.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-100g |
cyclohexyl(phenyl)methanone |
712-50-5 | 98% | 100g |
¥999.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133996-500g |
cyclohexyl(phenyl)methanone |
712-50-5 | ≥98.0%(GC) | 500g |
¥3373.90 | 2023-09-03 |
cyclohexyl(phenyl)methanone サプライヤー
cyclohexyl(phenyl)methanone 関連文献
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Victor-Emmanuel H. Kassin,Romain Morodo,Thomas Toupy,Isaline Jacquemin,Kristof Van Hecke,Rapha?l Robiette,Jean-Christophe M. Monbaliu Green Chem. 2021 23 2336
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2. Asymmetric synthesis with carbohydrates. Part 2. Asymmetric grignard addition reactions conditioned by chiral magnesium alkoxidesNeil Baggett,Richard J. Simmonds J. Chem. Soc. Perkin Trans. 1 1982 197
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3. 664. Chemical constitution and sex-hormonal activity: the synthesis of of some 1-cyclopentyl- and 1-cyclohexyl-1 : 2-diarylethylenesD. H. Hey,O. C. Musgrave J. Chem. Soc. 1949 3156
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4. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acidBrian L. Booth,Teymour A. El-Fekky,Ghazi F. M. Noori J. Chem. Soc. Perkin Trans. 1 1980 181
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P. Sautrot-Ba,N. Razza,L. Breloy,S. Abbad Andaloussi,A. Chiappone,M. Sangermano,C. Hélary,S. Belbekhouche,T. Coradin,D.-L. Versace J. Mater. Chem. B 2019 7 6526
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Lucila Navarro,Roque J. Minari,Santiago E. Vaillard RSC Adv. 2019 9 482
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J. Shailaja,Lakshmi S. Kaanumalle,Karthikeyan Sivasubramanian,Arunkumar Natarajan,Keith J. Ponchot,Ajit Pradhan,V. Ramamurthy Org. Biomol. Chem. 2006 4 1561
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Revathy Kulasekharan,Rajib Choudhury,Rajeev Prabhakar,V. Ramamurthy Chem. Commun. 2011 47 2841
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Revathy Kulasekharan,Rajib Choudhury,Rajeev Prabhakar,V. Ramamurthy Chem. Commun. 2011 47 2841
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Souvik Ata,Dipakranjan Mal,Nikhil K. Singha RSC Adv. 2013 3 14486
cyclohexyl(phenyl)methanoneに関する追加情報
Professional Introduction to Cyclohexyl(phenyl)methanone (CAS No. 712-50-5)
Cyclohexyl(phenyl)methanone, with the chemical formula C11H14O and CAS number 712-50-5, is a significant organic compound widely recognized in the field of pharmaceutical chemistry and synthetic organic chemistry. This ketone derivative exhibits a unique structural framework, combining a cyclohexyl group with a phenyl ring, which makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure not only imparts interesting physicochemical properties but also opens up diverse possibilities for further functionalization, making it a valuable building block in medicinal chemistry.
The compound’s significance is further underscored by its applications in the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted the role of heterocyclic compounds, and Cyclohexyl(phenyl)methanone has emerged as a key precursor in constructing complex molecular scaffolds. Its ability to undergo various chemical transformations, such as nucleophilic addition, condensation reactions, and cyclization processes, allows for the creation of structurally diverse derivatives with potential biological activity.
In the realm of pharmaceutical research, Cyclohexyl(phenyl)methanone has been explored as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting central nervous system disorders. The cyclohexyl moiety contributes to lipophilicity, enhancing membrane permeability, while the phenyl ring provides electronic properties that can modulate receptor interactions. Such characteristics make it an attractive candidate for designing molecules with improved pharmacokinetic profiles.
Moreover, recent studies have delved into the mechanistic aspects of Cyclohexyl(phenyl)methanone-derived intermediates in catalytic processes. Researchers have demonstrated its utility in transition-metal-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for complex drug molecules. For instance, palladium-catalyzed reactions involving this ketone have yielded novel arylated compounds with promising biological activities.
The compound’s role in natural product synthesis has also garnered attention. Chemists have leveraged Cyclohexyl(phenyl)methanone as a starting material to mimic natural products with known bioactivities. By employing strategic functional group interconversions and skeletal modifications, researchers have been able to generate analogs that exhibit enhanced efficacy or reduced toxicity compared to their natural counterparts.
From an industrial perspective, the synthesis of Cyclohexyl(phenyl)methanone has been optimized for scalability and cost-effectiveness. Modern synthetic routes often involve catalytic processes that minimize waste and improve atom economy, aligning with green chemistry principles. These advancements not only enhance the sustainability of its production but also make it more accessible for large-scale applications in pharmaceutical manufacturing.
The analytical characterization of Cyclohexyl(phenyl)methanone is another critical aspect that underscores its importance. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its structure and purity. Additionally, chromatographic methods like high-performance liquid chromatography (HPLC) ensure that the compound meets stringent quality standards required for pharmaceutical use.
In conclusion, Cyclohexyl(phenyl)methanone (CAS No. 712-50-5) stands as a cornerstone in modern pharmaceutical chemistry due to its structural versatility and functional utility. Its integration into synthetic strategies has led to significant advancements in drug development, particularly in designing molecules with improved pharmacological properties. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain a pivotal player in the quest for innovative therapeutic solutions.
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